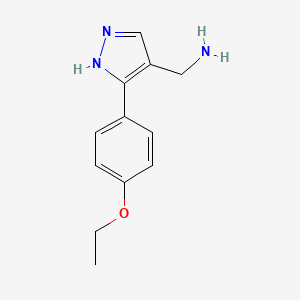![molecular formula C25H24N4O3S B2916162 N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879920-97-5](/img/structure/B2916162.png)
N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown great potential in the treatment of various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of cancer cells.
Wissenschaftliche Forschungsanwendungen
Enhanced Reductive Cleavage of Aromatic Carboxamides
Studies have shown that aromatic and heteroaromatic N-benzyl carboxamides derived from compounds like pyridine, pyrazine, and quinoline undergo facilitated reduction. The tert-butyl acylcarbamates derived from these compounds exhibit regiospecific cleavage of their C(O)-N bonds under mild reductive conditions. This process yields Boc-protected (benzyl)amine in high yields, highlighting the potential of these compounds in synthetic organic chemistry for creating protected amine derivatives with efficiency and selectivity Ragnarsson et al., 2001.
Polymorphism in Dicarboxylic Acids
Dicarboxylic acids derived from pyridine and quinoline, when interacting with solvents like pyridine, exhibit polymorphism due to differences in hydrogen bond interactions. This polymorphism is crucial for understanding the crystalline structures of these compounds and their potential applications in material science and pharmaceuticals Singh & Baruah, 2009.
Metal Coordination and Catalysis
Compounds containing pyridine and quinoline structures, particularly those with carboxamide groups, have been explored for their ability to coordinate with metal ions such as Mn(II) and Fe(II). These complexes are investigated for their potential use in targeted delivery systems, such as for nitric oxide (NO) to biological sites, showcasing the role of these compounds in developing novel therapeutic agents Yang et al., 2017.
Synthesis of Novel Heterocycles
The synthesis of new heterocyclic compounds attached to pyridinecarboxamide moieties has shown a range of potential biological activities. These compounds include pyridine, quinoline, coumarin, bipyridine, and pyrimidine derivatives, indicating the versatility of N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide as a precursor in synthesizing diverse bioactive molecules with potential applications in medicinal chemistry and drug development Nabila et al., 2017.
Antiproliferative Activity
Compounds derived from N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide have been assessed for their antiproliferative activities against various human cancer cell lines. These studies highlight the potential of such compounds in cancer therapy, particularly in inducing apoptotic cell death and inhibiting cell proliferation in liver, breast, and colon carcinoma cell lines Şeyma Cankara Pirol et al., 2014.
Eigenschaften
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-25(2,3)29-33(31,32)19-10-8-18(9-11-19)27-24(30)21-16-23(17-12-14-26-15-13-17)28-22-7-5-4-6-20(21)22/h4-16,29H,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDCSBYTKAVEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2916080.png)
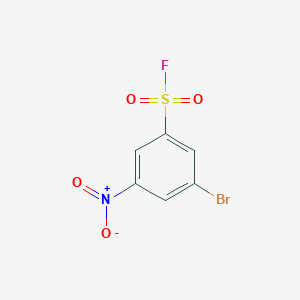
![(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol](/img/structure/B2916082.png)
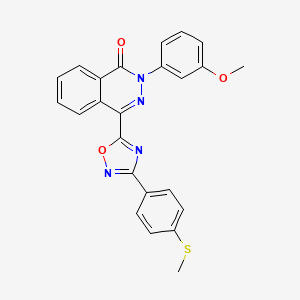
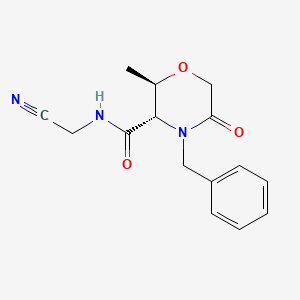
![5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916088.png)
![2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2916089.png)
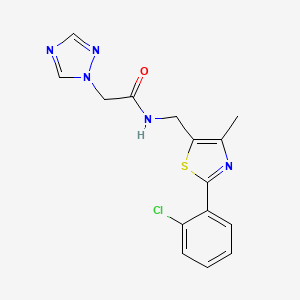
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2916095.png)

![8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2916098.png)
